Octahydroindolizin-7-amine

Overview

Description

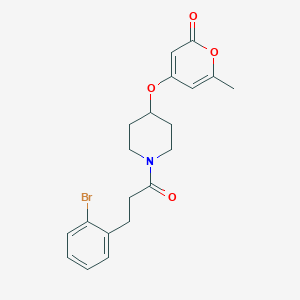

Octahydroindolizin-7-amine is a specialty product for proteomics research . It has a molecular formula of C8H16N2 and a molecular weight of 140.23 . The molecule contains a total of 26 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms .

Molecular Structure Analysis

The molecular structure of Octahydroindolizin-7-amine consists of 8 Carbon atoms, 16 Hydrogen atoms, and 2 Nitrogen atoms . More detailed structural information, such as bond lengths and angles, would require more specific experimental or computational studies.Chemical Reactions Analysis

While specific chemical reactions involving Octahydroindolizin-7-amine are not detailed in the available literature, amines in general can undergo a variety of reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also react rapidly with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis

Octahydroindolizin-7-amine has a molecular weight of 140.23 . More detailed physical and chemical properties, such as melting point, boiling point, and density, would require specific experimental measurements .Scientific Research Applications

Proteomics Research

Octahydroindolizin-7-amine: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound’s properties make it a specialty product for probing protein interactions and dynamics. It’s particularly useful in the identification and quantification of proteins, understanding their modifications, and the complex interactions in biological systems.

Synthesis of Complex Molecules

The compound serves as a valuable building block in organic synthesis . Its chemical properties, such as nucleophilicity and basicity, enable the construction of complex molecules. This includes the synthesis of pharmaceuticals, agrochemicals, and natural products through various functionalization reactions and transformations.

Medicinal Chemistry

In medicinal chemistry, Octahydroindolizin-7-amine is essential for developing drugs and bioactive molecules . It’s used to create receptor ligands, enzyme inhibitors, and anticancer agents. The compound’s versatility allows for the development of novel therapeutics that can address a wide range of health issues.

Materials Science

This amine plays a crucial role in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Its unique electronic, optical, and mechanical properties make it suitable for applications in organic electronics, photovoltaics, and biomaterials.

Sustainable Technologies

Octahydroindolizin-7-amine: is recognized for its potential in sustainable technologies . It’s involved in catalytic transformations, renewable energy, and environmental remediation. The compound is increasingly important in carbon capture, energy storage, and the synthesis of green chemicals.

Antioxidant Activity

The compound has shown promising antioxidant activity, which is crucial in pharmacology . It’s been used in the synthesis of novel indole amines that exhibit DPPH scavenging activity, H2O2 inhibition potential, and ferric ion reducing antioxidant power. These properties are significant in the development of treatments for diseases caused by oxidative stress.

Mechanism of Action

Mode of Action

The exact mode of action of Octahydroindolizin-7-amine is currently unknown due to the lack of comprehensive studies on this compound . It’s worth noting that many amines interact with their targets by binding to specific receptors or enzymes, altering their function and leading to various physiological changes .

Pharmacokinetics

It’s important to note that these properties significantly impact a compound’s bioavailability and therapeutic efficacy .

Result of Action

Amines often have significant impacts on cellular function, influencing processes such as cell growth, differentiation, and signal transduction .

properties

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVABMTWTWPWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CCN2C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydroindolizin-7-amine | |

CAS RN |

80220-48-0 | |

| Record name | octahydroindolizin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2988194.png)

![2,6-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2988195.png)

![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2988199.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide](/img/structure/B2988201.png)

![4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2988206.png)

![methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2988208.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2988209.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2988211.png)